

cell surface labeling using N3-PEG10-Tos

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Compound of Interest

Compound Name: N3-PEG10-Tos

Cat. No.: B12094225

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Application Note: High-Fidelity Cell Surface Profiling via **N3-PEG10-Tos** Functionalization

Executive Summary

This guide details the application of **N3-PEG10-Tos** (Azido-PEG10-Tosylate) as a heterobifunctional linker for creating high-specificity cell surface probes. Unlike direct labeling reagents (e.g., NHS-esters) that randomly decorate cell surface amines, **N3-PEG10-Tos** is designed for a "Label-then-Target" modular approach.

The protocol describes the conversion of nucleophile-bearing ligands (small molecules, peptides, or aptamers) into "Click-Ready" probes via the Tosylate group, followed by bioorthogonal detection on the cell surface using the Azide handle. This method is critical for researchers mapping receptor occupancy, drug-target engagement, or profiling orphan receptors where steric hindrance and hydrophobicity must be minimized.

Strategic Rationale: Why N3-PEG10-Tos?

The selection of **N3-PEG10-Tos** is driven by three physicochemical necessities in cell surface labeling:

- The Spacer Effect (PEG10): A 10-unit Polyethylene Glycol (PEG) spacer provides a length of approximately 40–45 Å. This distance is crucial for overcoming the glycocalyx barrier—a

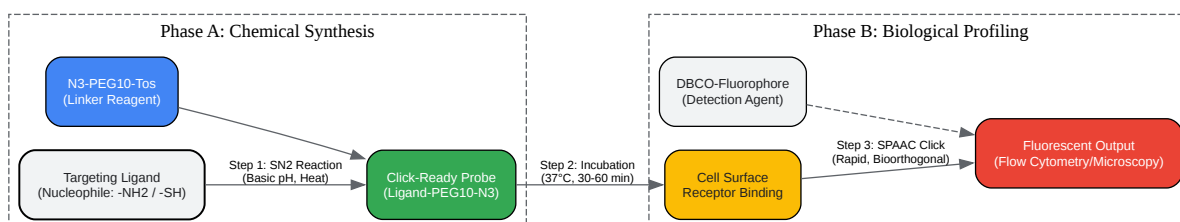
dense sugar layer on the cell surface that often blocks short probes from reaching deep receptor pockets.

- Solubility Enhancement: Many high-affinity ligands (e.g., kinase inhibitors, lipid-targeting peptides) are hydrophobic. The hydrophilic PEG10 chain prevents probe aggregation in aqueous media, reducing non-specific background binding.
- Bioorthogonal Versatility: The Azide () group is biologically inert until activated. It allows for two-step detection: first, the probe binds the target; second, a fluorophore is introduced via Copper-Free Click Chemistry (SPAAC), eliminating the risk of fluorophore-induced steric interference during the binding event.

Mechanism of Action & Workflow

The workflow operates on two distinct chemical principles:

- Phase A (Synthetic): Nucleophilic substitution () of the Tosylate leaving group by the targeting ligand.
- Phase B (Biological): Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on the live cell surface.



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Figure 1: Modular workflow converting a raw ligand into a detectable cell-surface probe using **N3-PEG10-Tos**.

Detailed Protocols

Phase 1: Synthesis of the Click-Ready Probe

Objective: Conjugate the targeting ligand to the PEG-Azide chain. Note: Tosylates are good leaving groups but require basic conditions to react with amines. Reaction with thiols is faster and requires milder conditions.

Materials:

- Targeting Ligand (Must contain a primary amine or free thiol).
- **N3-PEG10-Tos** (MW ~570 Da).
- Anhydrous DMF or DMSO.
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
- Purification: HPLC or Silica Gel Chromatography.

Step-by-Step Protocol:

- Dissolution: Dissolve 10 μmol of the Targeting Ligand in 500 μL anhydrous DMF.
- Activation: Add 2.0 equivalents of DIPEA to the ligand solution to deprotonate the nucleophile.
- Conjugation: Add 1.2 equivalents of **N3-PEG10-Tos**.
 - Critical: Do not use a large excess of Tosylate if the ligand is expensive; the reaction is generally efficient.
- Reaction:
 - For Amines: Incubate at 40–50°C for 12–24 hours. (Tosylates react slowly with amines).

- For Thiols: Incubate at Room Temperature (RT) for 2–4 hours.
- Monitoring: Verify conversion via LC-MS. Look for the mass shift:
.
- Purification: Remove excess DIPEA and hydrolyzed Tosylate via HPLC. Lyophilize the final Ligand-PEG10-N3 product.

Phase 2: Cell Surface Labeling & Detection

Objective: Label live cells with the synthesized probe and detect via Click Chemistry.^[1]

Materials:

- Live Cells (e.g., HEK293, Jurkat, or primary cells).
- Synthesized Ligand-PEG10-N3 (from Phase 1).
- DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-AlexaFluor 488).
- FACS Buffer (PBS + 1% BSA + 0.1% NaN₃).

Step-by-Step Protocol:

- Cell Preparation: Harvest cells (cells/mL) and wash 2x with cold PBS.
- Blocking: Resuspend in FACS Buffer for 15 min on ice to block Fc receptors and non-specific binding sites.
- Probe Incubation:
 - Add Ligand-PEG10-N3 at the optimized concentration (typically 10 nM – 1 μM, depending on ligand affinity).
 - Incubate for 30–60 minutes at 4°C (to prevent internalization) or 37°C (if internalization is desired).

- Wash: Centrifuge (300 x g, 5 min) and wash 3x with cold FACS Buffer to remove unbound probe.
 - Expert Insight: The PEG10 linker aids in washing efficiency by keeping the unbound probe soluble.
- Click Reaction (Detection):
 - Resuspend cells in 100 μ L FACS Buffer containing 5–10 μ M DBCO-Fluorophore.
 - Incubate for 15–30 minutes at RT in the dark.
 - Mechanism:[2] The DBCO (Dibenzocyclooctyne) reacts specifically with the Azide on the probe via copper-free click chemistry.
- Final Wash: Wash cells 2x with FACS Buffer.
- Analysis: Analyze immediately via Flow Cytometry or Confocal Microscopy.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

When optimizing the probe concentration, use the following matrix to determine Signal-to-Noise (S/N) ratio.

Probe Conc.[1][2] [3][4][5][6] [7] (nM)	DBCO-Dye Conc. (μM)	MFI (Target+)	MFI (Target-)	S/N Ratio	Interpretati on
0 (Control)	10	150	145	1.03	Background fluorescence of DBCO dye.
10	10	1,200	200	6.0	Low saturation; good specificity.
100	10	15,000	450	33.3	Optimal labeling window.
1000	10	18,000	2,500	7.2	High non- specific binding (saturation).

Troubleshooting Guide

- Issue: Low Signal.
 - Cause: Incomplete reaction during Phase 1.
 - Solution: Tosylate is a slower leaving group than NHS. Ensure the synthesis was performed at pH > 8.5 (amines) and heated. Verify the probe mass via LC-MS before cell application.
- Issue: High Background.
 - Cause: Hydrophobic aggregation of the ligand.

- Solution: Although PEG10 helps, highly lipophilic ligands may still aggregate. Include 0.05% Tween-20 in the wash steps.
- Issue: No Click Reaction.
 - Cause: Azide reduction.
 - Solution: Avoid reducing agents (DTT, TCEP) in the buffers during the Click step, as they can reduce the Azide to an Amine, rendering it unreactive to DBCO.

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